molecular formula C18H15NO2 B12577853 2-(4-Phenoxynaphthalen-1-yl)acetamide CAS No. 192213-96-0

2-(4-Phenoxynaphthalen-1-yl)acetamide

Cat. No.: B12577853
CAS No.: 192213-96-0
M. Wt: 277.3 g/mol
InChI Key: XXDBKIMBDDICCV-UHFFFAOYSA-N
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Description

2-(4-Phenoxynaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group attached to a naphthalene ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxynaphthalen-1-yl)acetamide typically involves the reaction of 4-phenoxynaphthalene with acetamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Phenoxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenoxynaphthalen-1-yl)acetamide is unique due to the combination of the phenoxy and naphthalene moieties, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

192213-96-0

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-(4-phenoxynaphthalen-1-yl)acetamide

InChI

InChI=1S/C18H15NO2/c19-18(20)12-13-10-11-17(16-9-5-4-8-15(13)16)21-14-6-2-1-3-7-14/h1-11H,12H2,(H2,19,20)

InChI Key

XXDBKIMBDDICCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)CC(=O)N

Origin of Product

United States

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